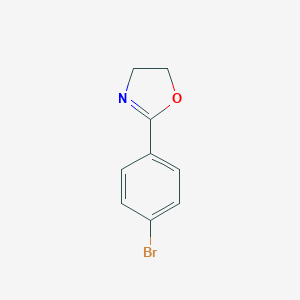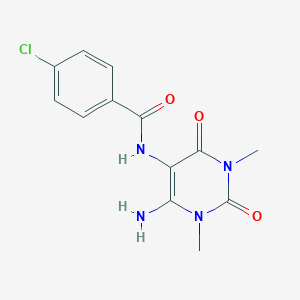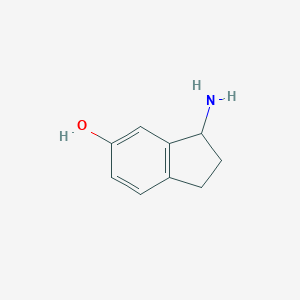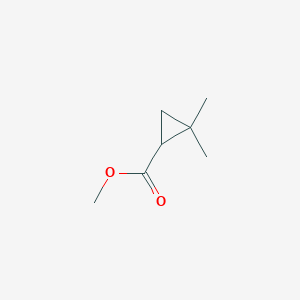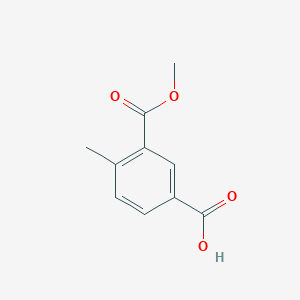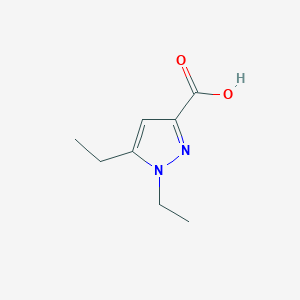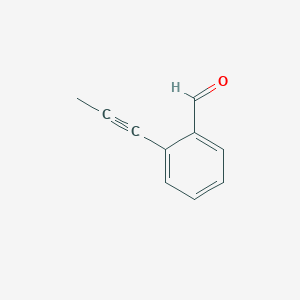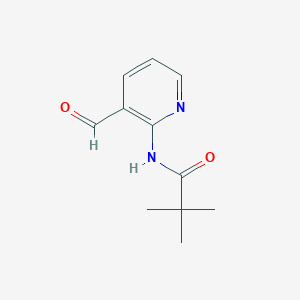
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide and related compounds involves several chemical reactions, including reductive amination reactions with primary and secondary amines in the presence of sodium cyanoborohydride to yield a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011). These synthetic pathways are crucial for producing various ligands for further chemical research and applications.
Molecular Structure Analysis
The molecular structure of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide has been explored through various spectroscopic and crystallographic methods. For instance, studies involving X-ray diffraction and molecular orbital calculations have provided insights into the intermolecular interactions within the crystal structures of related compounds, shedding light on their conformational and packing properties (Malone et al., 1997).
Chemical Reactions and Properties
Research has documented various chemical reactions involving N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, including its potential as a building block for the synthesis of formylated purine isosteres, indicating its versatility in organic synthesis (Iaroshenko et al., 2011). Additionally, studies on the reactivity of similar compounds with chain-carrying peroxyl radicals highlight the antioxidant properties of the pyridinol derivatives, providing a foundation for the development of novel antioxidants (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, including its stability, solubility, and crystalline structure, are essential for understanding its behavior in various solvents and conditions. Research into similar compounds has revealed insights into their crystalline structures and stability, which are critical for their application in material science and chemistry (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, such as its reactivity, electrophilicity, and potential for forming hydrogen bonds, have been a subject of study. Investigations using quantum chemical calculations have provided valuable insights into the reactivity and stability of similar compounds, facilitating their application in the synthesis of new materials and drugs (Singh et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Ligands with Second Coordination Sphere Functional Groups : A study by Cheruzel et al. (2011) describes the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a reagent for preparing imidazole-amine ligands with variable second coordination sphere functional groups (Cheruzel et al., 2011).
Spectrophotometric Determination : Another study by L. Shu (2011) investigates the spectrophotometric determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, which could be relevant for analytical applications of similar compounds (L. Shu, 2011).
Stereoselective Allylation : Research by Taniguchi et al. (1995) focuses on the stereoselective allylation of 2-formyl amides or 3-oxo amides, providing insights into reaction mechanisms and stereoselectivity, which may be applicable to the compound (Taniguchi et al., 1995).
Synthesis of Novel Volatile Niobium Precursors : Hwang et al. (2021) synthesized Nb(V) tBu-imido/N-alkoxy carboxamide complexes, potentially useful as precursors for Nb-containing thin films, suggesting potential applications in material science (Hwang et al., 2021).
Lithiation Route to Substituted Thieno[2,3-b]pyridines : A study by Klemm and Merrill (1974) on the lithiation of thieno[2,3-b]pyridine may provide insights into synthetic pathways relevant to the compound of interest (Klemm & Merrill, 1974).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANABHCSYKASRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353117 | |
| Record name | N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide | |
CAS RN |
86847-64-5 | |
| Record name | N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

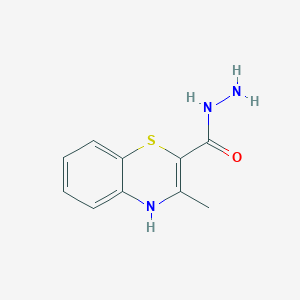
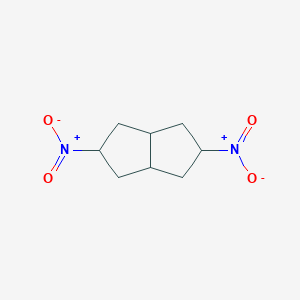
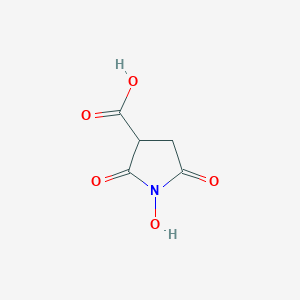
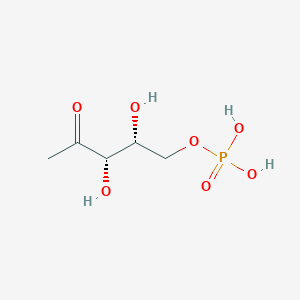
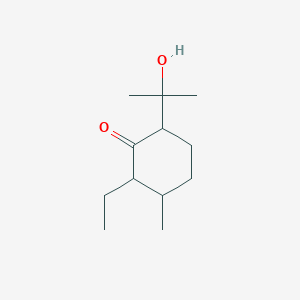
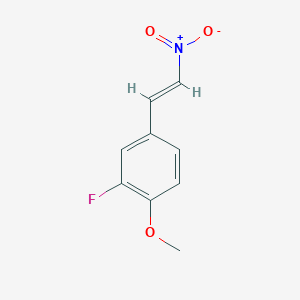
![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)
